molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline

Katalognummer: B2972338
CAS-Nummer: 338415-94-4
Molekulargewicht: 329.18
InChI-Schlüssel: HKARDEFINAIPPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium in the presence of an ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and pyrroloquinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline derivatives, dihydropyrroloquinoxalines, and substituted pyrroloquinoxalines.

Vergleich Mit ähnlichen Verbindungen

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives:

Biologische Aktivität

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. It is characterized by a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of oncology and neuropharmacology.

Targets and Pathways

The biological activity of this compound is mediated through its interaction with several key biological targets:

  • 5-HT3 Receptors : These receptors are involved in neurotransmission and play a role in anxiety and depression.
  • Protein Kinases : It inhibits human protein kinase CK2 and AKT kinase, which are critical in cell signaling pathways.
  • Enzymes : The compound also affects enzymes such as RAD51 (involved in DNA repair), FAAH (fatty acid amide hydrolase), and MAGL (monoacylglycerol lipase).
  • Protein Tyrosine Phosphatase 1B : This target is implicated in insulin signaling and glucose homeostasis.

Biological Effects

The inhibition of these targets leads to various biochemical effects, including:

  • Analgesic Properties : The compound exhibits pain-relieving effects.
  • Antileukemic Activity : It shows potential in treating leukemia by inducing apoptosis in cancer cells.
  • Tuberculostatic Activity : Demonstrated efficacy against Mycobacterium tuberculosis.

Case Studies

  • Cytotoxicity Against Leukemia Cells :
    A study evaluated the cytotoxic effects of related pyrrolo[1,2-a]quinoxaline derivatives on human leukemia cell lines K562, HL60, and U937. The IC50 values for these compounds ranged from 3.5 to 15 µM, indicating significant antiproliferative activity compared to standard treatments .
  • Sirt6 Activation :
    Another research highlighted that novel derivatives based on this compound showed selective activation of Sirt6 with low cytotoxicity, suggesting potential applications in metabolic disorders .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. Below is a summary table comparing its properties with similar derivatives:

Compound NameTarget ActivityIC50 (µM)Notes
This compoundAntileukemic3.5 - 15Effective against K562, HL60
Pyrrolo[1,2-a]quinoxalineGeneral cytotoxicityVariesParent compound without substitutions
Pyrrolo[2,3-b]quinoxalineAnticancerVariesStructural isomer with different activities

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. One common method includes the cyclization of functionalized pyrroles and quinoxalines under specific reaction conditions.

Reaction Conditions

  • Oxidation : Utilizes agents like potassium permanganate.
  • Reduction : Employs sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Involves nucleophiles such as amines or thiols.

Eigenschaften

IUPAC Name

4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKARDEFINAIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.